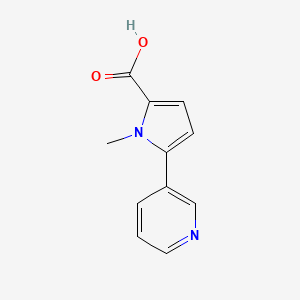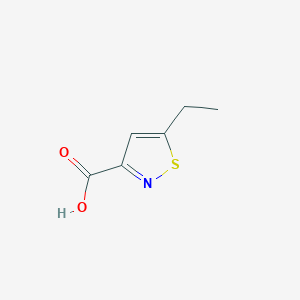
2-methoxy-3-(4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(4-methylphenyl)propanoic acid, also known as MMPPA, is an important organic acid used in a variety of scientific research applications. It is a non-aromatic carboxylic acid, and is widely used in the synthesis of organic compounds. This acid has a wide range of applications in the fields of medicine, biochemistry, and pharmacology, and is used in the synthesis of many pharmaceuticals. MMPPA has a number of unique characteristics which make it a valuable research tool.
Aplicaciones Científicas De Investigación
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, and is often used as a starting material in the synthesis of pharmaceuticals. It is also used in the study of enzyme structure and function, as well as in the study of metabolic pathways. 2-methoxy-3-(4-methylphenyl)propanoic acid has also been used in the study of drug metabolism and drug delivery systems.
Mecanismo De Acción
2-methoxy-3-(4-methylphenyl)propanoic acid has several mechanisms of action, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
Biochemical and Physiological Effects
2-methoxy-3-(4-methylphenyl)propanoic acid has several biochemical and physiological effects, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-3-(4-methylphenyl)propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be synthesized in a laboratory setting. Another advantage is that it is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. A limitation is that it is a non-aromatic carboxylic acid, which can be difficult to work with in certain laboratory experiments.
Direcciones Futuras
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of potential applications in the future. One potential application is in the development of new drugs and therapies. 2-methoxy-3-(4-methylphenyl)propanoic acid could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolic pathways. In addition, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the development of new drug delivery systems, as well as in the synthesis of new organic compounds. Finally, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the study of enzyme structure and function, as well as in the study of metabolic pathways.
Métodos De Síntesis
2-methoxy-3-(4-methylphenyl)propanoic acid is synthesized from the reaction of 4-methylphenol and formaldehyde in the presence of a strong acid catalyst. This reaction produces an intermediate product, 4-methylphenyl formate, which is then hydrolyzed to form 2-methoxy-3-(4-methylphenyl)propanoic acid. The reaction is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. The reaction is also relatively inexpensive and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-methoxy-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(14-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZEAJAUUDUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4-methylphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)




![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)




![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)